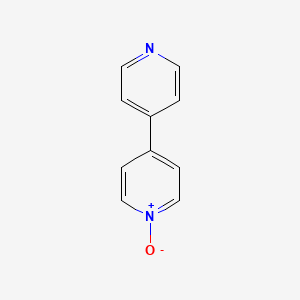

4,4'-Bipyridine, 1-oxide

Description

4,4'-Bipyridine 1-oxide (CAS: 39182-30-4) is a heterocyclic compound derived from 4,4'-bipyridine through the oxidation of one pyridine ring to an N-oxide. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol . The compound is synthesized by reacting 4,4'-bipyridine with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane, yielding a mixture of the mono-oxide (1-oxide), unreacted starting material, and the bis-N-oxide (1,1'-dioxide) . Key spectral data include ¹H NMR (CDCl₃): δ 8.68 (s, 2H), 8.31 (s, 2H) and a melting point of 218–220°C . The N-oxide group introduces polarity and electronic asymmetry, making it a versatile ligand in coordination chemistry and a precursor for functionalized derivatives .

Properties

CAS No. |

39182-30-4 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-oxido-4-pyridin-4-ylpyridin-1-ium |

InChI |

InChI=1S/C10H8N2O/c13-12-7-3-10(4-8-12)9-1-5-11-6-2-9/h1-8H |

InChI Key |

JDNWJNJHGZHYNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC=[N+](C=C2)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Coordination Chemistry

4,4'-Bipyridine, 1-oxide serves as an important ligand in coordination complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes, making it crucial for catalysis and materials science.

Case Study: Lead Coordination Polymers

A notable example is the use of N-oxide-4,4'-bipyridine in the synthesis of lead coordination polymers. In a study, this ligand was shown to bridge two types of octahedra (PbCl₄N₂ and PbCl₄O₂), revealing significant structure-luminescence property relationships. The resulting materials exhibited strong orange luminescence due to the unique coordination environment created by the ligand .

| Compound | Type of Octahedron | Luminescence Property |

|---|---|---|

| [Pb(bp4mo)Cl₂] | PbCl₄N₂ | Strong orange luminescence |

| Pb(Hbp4mo)₂Cl₂₂ | PbCl₄O₂ | Enhanced stability |

Electrochemical Applications

The compound is also utilized in developing electrochemical sensors. Its capacity to facilitate electron transfer processes enhances the detection capabilities for various analytes.

Case Study: Electrochromic Sensors

Research has demonstrated that derivatives of 4,4'-bipyridine can undergo reversible electrochromic cycles. These sensors are capable of operating in both solid and solution phases, making them adaptable for various sensing applications .

| Sensor Type | Electrochromic Behavior | Operating Phase |

|---|---|---|

| Viologen-based | Reversible color change | Solid/Solution |

Organic Synthesis

In organic chemistry, this compound acts as a catalyst in numerous reactions. Its role in facilitating organic transformations has made it valuable in pharmaceutical and agrochemical industries.

Case Study: Catalytic Reactions

Studies have shown that N-oxides derived from 4,4'-bipyridine can significantly increase reaction yields in various organic syntheses. For instance, its application in nucleophilic addition reactions has been documented to improve efficiency and selectivity .

| Reaction Type | Catalyst Used | Yield Improvement |

|---|---|---|

| Nucleophilic Addition | N-oxide-4,4'-bipyridine | High |

| Cross-Coupling Reactions | 4,4'-bipyridine derivatives | Moderate |

Material Science

The properties of this compound are exploited in material science applications such as dye-sensitized solar cells and self-assembled monolayers.

Case Study: Dye-Sensitized Solar Cells

In photovoltaic devices, this compound enhances light absorption and conversion efficiency. Its incorporation into dye-sensitized solar cells has been shown to improve overall energy conversion rates significantly .

| Material Type | Functionality | Efficiency Improvement |

|---|---|---|

| Dye-sensitized Solar Cells | Light absorption enhancer | Increased conversion rates |

| Self-assembled Monolayers | Structural stability | Enhanced electronic properties |

Comparison with Similar Compounds

4,4'-Bipyridine 1,1'-Dioxide

- Molecular Formula : C₁₀H₈N₂O₂; Molecular Weight : 188.18 g/mol .

- Synthesis : Oxidation of 4,4'-bipyridine with excess m-CPBA yields the bis-N-oxide .

- Properties: Melting point: 270–272°C (higher than the mono-oxide due to increased symmetry and dipole interactions) . ¹H NMR (CDCl₃): δ 8.31 (s, 4H), indicating equivalent protons in both oxidized rings .

- Applications : Used in electrochromic materials and as a redox-active ligand in metal-organic frameworks (MOFs) .

Halogenated Derivatives: 3,3',5,5'-Tetrachloro-4,4'-Bipyridine 1-Oxide

Iodinated Derivatives: 2'-Iodo-3,3',5,5'-Tetrachloro-4,4'-Bipyridine 1-Oxide

Functionalized Derivatives: 4,4'-Di-tert-butyl-2,2'-Bipyridine 1-Oxide

- Molecular Formula : C₁₈H₂₄N₂O; Molecular Weight : 284.40 g/mol .

- Synthesis : Alkylation of 4,4'-bipyridine followed by oxidation .

- Properties :

- Applications : Ligand in ruthenium-based photosensitizers for 1- and 2-photon photodynamic therapy .

Comparative Data Table

Key Research Findings

- Electronic Effects : The N-oxide group in 4,4'-bipyridine 1-oxide lowers the LUMO energy, enhancing its ability to participate in metal-to-ligand charge transfer (MLCT) transitions, as seen in ruthenium complexes for photodynamic therapy .

- Solubility vs. Stability : Halogenated derivatives exhibit reduced solubility but increased thermal stability, making them suitable for high-temperature catalysis .

- Redox Activity : The 1,1'-dioxide derivative shows reversible redox behavior, critical for electrochromic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4'-Bipyridine 1-Oxide?

- Methodological Answer : The compound is synthesized via oxidation of 4,4'-bipyridine using protocols such as General Procedure B (e.g., with hydrogen peroxide or peracid reagents). Purification involves column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate the product as a white-to-tan solid. Typical yields range from 34% to 53% after purification, with purity confirmed by HPLC (>98.0%) and structural validation via -NMR, -NMR, GCMS, and HRMS .

Q. How should researchers purify 4,4'-Bipyridine 1-Oxide to minimize decomposition?

- Methodological Answer : Post-synthesis, purification requires column chromatography under inert conditions to avoid oxidation side reactions. Thin-layer chromatography (TLC) with UV detection (Rf ~0.2–0.4 in polar solvents) is used to monitor fractions. Avoid prolonged exposure to light or moisture, as the compound may degrade. Recrystallization from ethanol/water mixtures can further enhance purity .

Q. What analytical techniques are critical for confirming the identity and purity of 4,4'-Bipyridine 1-Oxide?

- Methodological Answer :

- Structural confirmation : -NMR (δ 8.5–9.0 ppm for pyridine protons), -NMR (distinct carbonyl or N-oxide shifts), and HRMS (exact mass matching CHNO).

- Purity assessment : HPLC with UV detection (λ = 254 nm) and GCMS for trace solvent residues.

- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C under nitrogen) .

Advanced Research Questions

Q. How do the electrochemical properties of 4,4'-Bipyridine 1-Oxide influence its redox behavior in coordination chemistry?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile reveals redox couples associated with the N-oxide moiety. The compound’s reduction potential (e.g., E ~ -0.5 V vs. Ag/AgCl) indicates its role as an electron mediator in metal complexes. Pair CV with spectroelectrochemical methods to correlate redox states with UV-vis spectral changes .

Q. What strategies are effective for studying 4,4'-Bipyridine 1-Oxide as a bridging ligand in coordination polymers?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve metal-ligand bond lengths and angles. For example, in zinc complexes, the ligand bridges metal centers via its pyridyl-N atoms, forming 1D chains or 2D networks. Complement structural data with DFT calculations to model electronic interactions between paramagnetic metal centers .

Q. How can surface-enhanced Raman spectroscopy (SERS) elucidate adsorption mechanisms of 4,4'-Bipyridine 1-Oxide on metallic substrates?

- Methodological Answer : SERS studies on Ag or Au nanoparticles reveal enhanced vibrational modes (e.g., pyridyl ring breathing at ~1000 cm), indicating chemisorption via the N-oxide group. Control experiments under ultra-high vacuum (UHV) minimize environmental interference. Correlate SERS intensity with substrate morphology using atomic force microscopy (AFM) .

Q. How does 4,4'-Bipyridine 1-Oxide’s stability under acidic or oxidizing conditions impact its use in catalytic systems?

- Methodological Answer : Perform stability tests by incubating the compound in aqueous HCl (pH <2) or HO. Monitor decomposition via HPLC and -NMR. For catalytic applications (e.g., photo-oxidation), use in situ UV-vis spectroscopy to track ligand integrity during reaction cycles .

Q. What mechanistic insights can be gained from studying 4,4'-Bipyridine 1-Oxide in light-driven reactions?

- Methodological Answer : Time-resolved transient absorption spectroscopy (TAS) identifies charge-transfer states in Ru(II) or Ir(III) complexes incorporating the ligand. Isotopic labeling (e.g., -oxide) combined with electron paramagnetic resonance (EPR) clarifies spin density distribution during photoexcitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.